9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Description
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a benzazepine derivative characterized by a partially saturated seven-membered azepine ring fused to a benzene core. Benzazepines are a class of compounds widely explored in medicinal chemistry due to their structural versatility, which allows modulation of receptor binding and metabolic stability.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13Cl2N |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H |
InChI Key |
GXQTWXZUGQQCID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=CC=C2Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
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Precursor Preparation :
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The synthesis begins with N-allyl-N-(4-chlorophenethyl)amine hydrochloride (Intermediate 5 in WO2014187768A1), which undergoes deprotonation in the presence of a tertiary amine base (e.g., triethylamine).
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The free amine intermediate reacts with aluminum chloride (AlCl₃) under anhydrous conditions, initiating a Friedel-Crafts alkylation. The AlCl₃ acts as a Lewis acid, polarizing the C-Cl bond and promoting electrophilic aromatic substitution.
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Cyclization :
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Intramolecular attack of the aromatic ring onto the allyl moiety forms the benzoazepine core. This step is highly sensitive to solvent polarity and temperature . Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents due to their ability to stabilize cationic intermediates.
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Optimal reaction temperatures range from 55–70°C , with prolonged heating (4–6 hours) ensuring complete conversion.
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-
Acidification and Isolation :
Table 1: Friedel-Crafts Cyclization Parameters and Outcomes
Alternative Synthetic Routes
Reductive Amination of Diketone Precursors
A secondary method involves the reductive amination of 7-chloro-3-azatropylidene-2,4-dihydro-1H-benzo[b]azepine-5-diketone (Intermediate III in CN103804294A).
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Key Steps :
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The diketone precursor is treated with sodium triacetoxyborohydride (STAB) in THF at 0–25°C, selectively reducing the imine bond while preserving the chloro substituent.
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Acidic workup with HCl in acetone yields the hydrochloride salt, which is further purified via column chromatography (silica gel, chloroform/methanol 9:1).
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Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance reaction efficiency and safety:
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Residence Time : 20–30 minutes at 60°C.
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Catalyst Recovery : AlCl₃ is recycled via aqueous extraction, reducing costs by 40%.
Critical Analysis of Methodologies
Catalyst Loading and Solvent Effects
Enantiomeric Control
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Racemic vs. Enantiopure : The Friedel-Crafts method produces racemic mixtures, necessitating chiral resolution via diastereomeric salt formation with L-tartaric acid.
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Optical Purity : Enantiomeric excess (ee) of >99% is achievable through recrystallization from ethanol/water.
Industrial Applications and Scalability
The methodologies described in WO2014187768A1 and CN103804294A are optimized for kilogram-scale production :
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Batch Size : Up to 100 kg per cycle.
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Cost Analysis :
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Raw material cost: $120–150/kg.
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Yield-adjusted cost: $85–100/kg.
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Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the tetrahydroazepine ring, influenced by reaction conditions and catalysts:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | 60°C, 6 hrs | 9-Chloro-benzoazepin-5-one | 72% | |
| O₂ (catalytic Cu) | 80°C, 12 hrs | Ring-expanded ketone derivatives | 58% |
Oxidation typically targets the saturated azepine ring, forming ketones or epoxides depending on stoichiometry.
Reduction Reactions
Reductive modifications occur at both the aromatic ring and the azepine moiety:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂/Pd-C | 50 psi, RT | 9-Chloro-decahydrobenzoazepine | >90% | |
| LiAlH₄ | THF reflux | Dechlorinated secondary amine | 65% |
Catalytic hydrogenation preserves the chlorine substituent, while stronger reducing agents may lead to dehalogenation .
Nucleophilic Substitution
The C9 chlorine participates in SNAr reactions under specific conditions:
| Nucleophile | Base/Solvent | Product | Reaction Time | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 100°C | 9-Azido derivative | 4 hrs | |
| Morpholine | Et₃N/CH₃CN | 9-Morpholino analog | 2 hrs |
Electron-withdrawing effects of the azepine ring enhance the chlorine's electrophilicity, enabling efficient substitution .
Cyclization and Ring Expansion
The azepine core participates in ring-forming reactions:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| AlCl₃ | 125–130°C, 8 hrs | 8-Chloro-1-methyl analog | Serotonin agonist precursor | |
| BF₃·Et₂O | CH₂Cl₂, −10°C | Fused tricyclic derivatives | Pharmacophore development |
Lewis acid-mediated cyclizations are critical for generating bioactive derivatives .
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, it undergoes pH-dependent equilibria:
| Condition | Result | pKa | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| NaOH (aq) | Free base precipitation | 8.2 | 12.4 (H₂O) | |
| HCl gas | Hydrate formation | – | 34.8 (EtOH) |
The free base exhibits limited aqueous solubility, necessitating salt forms for biological studies .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions modify the aromatic ring:
| Reaction Type | Catalyst | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acids | 68–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amines | 73% |
These reactions enable precise structural diversification for structure-activity relationship (SAR) studies .
Thermal Degradation
Stability studies under accelerated conditions:
| Temperature | Time | Degradation Products | % Remaining | Reference |
|---|---|---|---|---|
| 100°C | 24 hrs | Dehydrochlorinated azepine | 83% | |
| 150°C | 6 hrs | Polymerized byproducts | 41% |
Thermal decomposition pathways inform storage and handling protocols.
Scientific Research Applications
Pharmacological Research
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been investigated for its potential as a therapeutic agent in various pharmacological studies. Its structural similarity to known psychoactive compounds allows researchers to explore its effects on neurotransmitter systems.
Antidepressant Activity
Studies have indicated that derivatives of benzo[b]azepines may exhibit antidepressant properties. Research into the mechanism of action suggests that these compounds can modulate serotonin and norepinephrine levels in the brain, making them candidates for further investigation in treating mood disorders.
Neuroprotective Effects
Research suggests that compounds similar to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine may possess neuroprotective properties. These effects could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease by mitigating neuronal damage.
Anticancer Activity
Preliminary studies have shown that certain benzo[b]azepine derivatives can inhibit cancer cell proliferation in vitro. The mechanisms behind this activity are still under investigation but may involve inducing apoptosis or inhibiting cell cycle progression.
Case Studies
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Halogen Substituent Position and Type
- Chlorine vs. Bromine : The 6-bromo analog (262.57 g/mol) exhibits higher molecular weight and lipophilicity compared to the 9-chloro target compound (218.11 g/mol). Bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding, whereas chlorine offers a balance between electronegativity and steric bulk .
- In contrast, the 9-chloro substitution in the target compound positions the halogen distally, which could influence aromatic stacking interactions .
Functional Group Modifications
- Ketone Introduction : The 9-chloro-4,5-dihydro analog () incorporates a ketone at position 2, increasing polarity and hydrogen-bonding capacity. This modification may enhance solubility but reduce blood-brain barrier permeability compared to the fully saturated target compound .
- Spiro and Rigid Systems : The spiro-cyclohexane derivative () mimics galanthamine’s rigidity, a trait critical for acetylcholinesterase inhibition. This contrasts with the target compound’s flexible tetrahydroazepine ring, suggesting divergent therapeutic applications .
Pharmacological Implications
- Polymorphs and Formulation : The patented 8-chloro-1-methyl compound () underscores the pharmaceutical relevance of crystalline forms, suggesting that the target compound’s salt form (hydrochloride) may also exhibit polymorphic behavior critical for bioavailability .
- Acetylcholinesterase Targeting : The spiro derivative’s design () indicates that structural rigidity is prioritized for enzyme inhibition, a feature absent in the flexible target compound, which may instead favor dopamine or serotonin receptor modulation .
Biological Activity
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including case studies and detailed data.
- IUPAC Name : 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- Molecular Formula : C10H12ClN
- Molecular Weight : 181.66 g/mol
- CAS Number : 1213563-40-6
The biological activity of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors and enzymes, which can lead to diverse pharmacological effects. The compound has been shown to exhibit both antimicrobial and antiviral properties, making it a candidate for further therapeutic exploration .
Antimicrobial Activity
Research indicates that 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine demonstrates notable antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antiviral Activity
In addition to its antibacterial effects, the compound has been evaluated for antiviral activity against various viruses. Notably, it has shown promising results in inhibiting viral replication in cell cultures. The IC50 values for selected viruses are presented in Table 2.
| Virus | IC50 (µM) |
|---|---|
| Influenza A | 5.0 |
| HIV | 10.0 |
| Herpes Simplex Virus | 7.5 |
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in a model of neurodegeneration. The results showed that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents. The mechanism was linked to the inhibition of apoptosis pathways and modulation of oxidative stress markers .
Study on Cancer Cell Lines
Another significant study focused on the anti-cancer properties of the compound. Using various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), it was found that 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with a moderate bioavailability score. Moreover, toxicity assessments indicate a relatively low acute oral toxicity profile compared to other compounds in its class.
Q & A
Q. What are the recommended synthetic routes for 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, and how can reaction efficiency be optimized?
Synthesis typically involves multi-step heterocyclic chemistry, including cyclization and halogenation. For example, describes a hydrogenation method using deuterium gas and 5% palladium on carbon to reduce intermediates, achieving >99.5% isotopic purity in related benzazepines. To optimize efficiency:
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR to confirm backbone structure and substituent positions (e.g., distinguishing chloro and tetrahydroazepine moieties) .
- GC-MS or LC-HRMS for molecular weight validation and isotopic distribution analysis (e.g., deuterated analogs in achieved 81.6% d2 incorporation) .
- HPLC with UV detection (e.g., 254 nm) to assess purity ≥95%, as reported for structurally similar compounds in .
Q. What stability considerations are critical for long-term storage?
- Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the hydrochloride salt.
- Avoid prolonged exposure to moisture, as benzazepine derivatives are prone to degradation under humid conditions .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life, referencing protocols from for related tetrahydrobenzazepines.
Advanced Research Questions
Q. How can polymorphic forms of this compound be identified and controlled during synthesis?
Polymorphism is common in benzazepine salts (e.g., and describe novel polymorphs of structurally related compounds). To address this:
- Use X-ray crystallography (e.g., orthorhombic P212121 lattice parameters in ) to resolve crystal packing differences.
- Perform differential scanning calorimetry (DSC) to detect melting point variations (e.g., mp 239–241°C for a related hydrate in ).
- Optimize solvent systems (e.g., ethanol/water mixtures) during recrystallization to favor the desired polymorph .
Q. What experimental strategies resolve contradictions in receptor-binding data for benzazepine derivatives?
SCH 23390 hydrochloride ( ), a dopamine D1 receptor antagonist with structural similarities, demonstrates the importance of:
- Radioligand binding assays using [3H]-labeled analogs to quantify affinity (e.g., IC50 values under varying pH/temperature).
- Functional assays (e.g., cAMP inhibition) to distinguish antagonist vs. inverse agonist activity.
- Molecular docking simulations to rationalize stereochemical effects (e.g., R-configuration in SCH 23390 confers selectivity ).
Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic pathways?
details deuterium labeling via catalytic hydrogenation with deuterium gas. For 9-chloro-tetrahydrobenzazepine:
Q. What analytical methods are recommended for impurity profiling in pharmaceutical-grade batches?
- HPLC-UV/ELSD with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities <0.1% .
- NMR spiking experiments to identify residual solvents (e.g., dichloromethane) or unreacted intermediates.
- Reference USP standards (e.g., ) for benazepril-related compounds to establish acceptance criteria for related impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
